Mnk Kinase Selectivity vs. Carboxylic Acid and Ethyl Ester Analogs
The methyl ester derivative (WAY-305025) is explicitly classified and patented as a selective Mnk1/Mnk2 kinase inhibitor, a specific target engagement absent in the published profiles of its most direct structural analogs: the carboxylic acid (CAS 101667-97-4) and the ethyl ester core (used for DHFR/TS inhibition). This indicates a scaffold-specific target interaction driven by its unique substitution pattern [1][2].
| Evidence Dimension | Known biological target engagement |
|---|---|
| Target Compound Data | Selective Mnk1/Mnk2 kinase inhibitor (WAY-305025) [1] |
| Comparator Or Baseline | Carboxylic acid (101667-97-4): Antimicrobial; Ethyl ester analog core: Dual DHFR/TS inhibitor [2]. |
| Quantified Difference | Qualitative target switch: Mnk inhibition vs. DHFR/TS inhibition vs. antimicrobial activity. |
| Conditions | Target annotation based on patent literature and publication data. |
Why This Matters
For projects targeting the Mnk signaling pathway, using the carboxylic acid or ethyl ester analog will misdirect the screen, wasting screening resources and generating false negatives.
- [1] Himmelsbach, F., et al. (2013). Halogen or cyano substituted thieno [2,3-d]pyrimidines having MNK1/MNK2 inhibiting activity for pharmaceutical compositions. U.S. Patent Application US20130065914A1. View Source
- [2] Cody, V., et al. (2009). Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry. View Source
